molecular formula C8H6BrFO2 B14112345 4-Bromo-2-fluoro-6-hydroxyacetophenone

4-Bromo-2-fluoro-6-hydroxyacetophenone

Cat. No.: B14112345
M. Wt: 233.03 g/mol
InChI Key: JUCUQDIXNUEOKK-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2 It is a substituted acetophenone derivative, characterized by the presence of bromine, fluorine, and hydroxyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-hydroxyacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method is the α-bromination of acetophenones using reagents such as NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte . This method is catalyst-free and operates at room temperature, resulting in high yields of α-bromo acetophenones.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-6-hydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: NaBr, CHCl3, H2SO4

    Fluorination: Various fluorinating agents such as Selectfluor

    Oxidation: KMnO4, H2O2

    Reduction: NaBH4, LiAlH4

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-hydroxyacetophenone involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it may inhibit protein tyrosine phosphatases, affecting cellular signaling pathways .

Comparison with Similar Compounds

  • 2-Bromo-5-fluoro-2-hydroxyacetophenone
  • 4-Fluoro-2-hydroxyacetophenone
  • 4-Bromo-2-hydroxyacetophenone

Comparison: 4-Bromo-2-fluoro-6-hydroxyacetophenone is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the aromatic ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of both bromine and fluorine enhances its electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H6BrFO2

Molecular Weight

233.03 g/mol

IUPAC Name

1-(4-bromo-2-hydroxyphenyl)-2-fluoroethanone

InChI

InChI=1S/C8H6BrFO2/c9-5-1-2-6(7(11)3-5)8(12)4-10/h1-3,11H,4H2

InChI Key

JUCUQDIXNUEOKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(=O)CF

Origin of Product

United States

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